molecular formula C13H20N2O B13640903 1-(2-Methoxybenzyl)-1,4-diazepane

1-(2-Methoxybenzyl)-1,4-diazepane

Cat. No.: B13640903
M. Wt: 220.31 g/mol
InChI Key: GTHIYIKSQPNYHY-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a benzyl group substituted with a methoxy group at the ortho position, attached to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)-1,4-diazepane typically involves the reaction of 2-methoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The diazepane ring can be reduced to form a piperazine derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of 2-hydroxybenzyl-1,4-diazepane or 2-formylbenzyl-1,4-diazepane.

    Reduction: Formation of 1-(2-Methoxybenzyl)piperazine.

    Substitution: Formation of 2-bromobenzyl-1,4-diazepane or 2-methylbenzyl-1,4-diazepane.

Scientific Research Applications

1-(2-Methoxybenzyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-1,4-diazepane is not well-documented. it is likely to interact with biological targets through its diazepane ring, which can mimic the structure of biologically active molecules. The methoxybenzyl group may enhance its binding affinity and specificity towards certain receptors or enzymes, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-(2-Methoxybenzyl)piperidine: Contains a piperidine ring instead of a diazepane ring.

    1-(2-Methoxybenzyl)-1,4-oxazepane: Features an oxazepane ring instead of a diazepane ring.

Uniqueness

1-(2-Methoxybenzyl)-1,4-diazepane is unique due to its combination of a diazepane ring and a methoxybenzyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

1-(2-Methoxybenzyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The methoxybenzyl substituent enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Neuropharmacological Effects

The compound has been investigated as a ligand for sigma receptors (σR), which are implicated in various neurological disorders. A series of diazepane derivatives were synthesized and evaluated for their affinity to σR. Notably, certain derivatives showed strong binding affinities (K_i values of 8 nM for σ1R), indicating potential as neuroprotective agents .

  • Cytotoxicity Evaluation : The cytotoxic effects of these derivatives were assessed using human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines. Most compounds exhibited low toxicity, with only one derivative showing moderate toxicity at high concentrations (100 µM) while maintaining significant viability at lower doses .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as sigma receptors and enzymes. This interaction modulates the activity of these targets, leading to various physiological effects. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.

Case Study 1: Sigma Receptor Ligands

In a study focused on the synthesis of diazepane derivatives, compounds including this compound were tested for their σR binding affinities. The results indicated that modifications to the benzyl moiety significantly influenced receptor affinity and biological activity .

Case Study 2: Antioxidant Activity

Another research effort evaluated the radical scavenging capacity of diazepane derivatives, revealing that some compounds possess excellent antioxidant properties. This suggests that they could offer protective effects against oxidative stress in cellular environments .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C13H20N2O/c1-16-13-6-3-2-5-12(13)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3

InChI Key

GTHIYIKSQPNYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCNCC2

Origin of Product

United States

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